4-Chloropyridine-2-sulfonyl fluoride
Description
Significance of Sulfonyl Fluoride (B91410) Moieties in Organic Synthesis and Chemical Biology
The sulfonyl fluoride group is a privileged functional group in both organic synthesis and chemical biology. ambeed.com Unlike the more common sulfonyl chlorides, sulfonyl fluorides exhibit a remarkable balance of stability and reactivity. nih.gov They are generally stable to aqueous conditions and resistant to reduction, yet they can be activated to react with nucleophiles under specific conditions. nih.gov This controlled reactivity makes them ideal for a range of applications, including as covalent inhibitors in drug discovery and as versatile connectors in the synthesis of complex molecules. nih.govresearchgate.net In chemical biology, the sulfonyl fluoride moiety has been effectively utilized as a "warhead" to covalently modify specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine, enabling the study of protein function and the development of targeted therapeutics. ambeed.com
Overview of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers, has revolutionized the use of sulfonyl fluorides. SuFEx is a new generation of "click chemistry" that relies on the reliable and specific reaction between a sulfonyl fluoride and a silyl (B83357) ether or an amine to form a strong covalent bond. nih.gov This reaction is characterized by its high efficiency, broad functional group tolerance, and often mild reaction conditions, making it an ideal tool for molecular construction. rhhz.net The SuFEx process allows for the rapid and modular assembly of complex molecules from simple building blocks, with applications spanning materials science, drug discovery, and bioconjugation.
Unique Position of Halogenated Pyridine (B92270) Sulfonyl Fluorides, with Emphasis on 4-Chloropyridine-2-sulfonyl Fluoride, in Advanced Synthetic Methodologies
Halogenated pyridine sulfonyl fluorides, such as this compound, occupy a unique niche in advanced synthetic methodologies. The presence of a halogen atom on the pyridine ring, in addition to the sulfonyl fluoride group, provides multiple points for chemical modification. The chlorine atom at the 4-position of the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. acs.org Simultaneously, the sulfonyl fluoride at the 2-position can engage in SuFEx click chemistry. This dual reactivity allows for the sequential and orthogonal functionalization of the molecule, making it a powerful scaffold for the synthesis of diverse and complex molecular architectures.
Scope of Academic Inquiry into this compound
While the broader class of sulfonyl fluorides has been the subject of extensive research, academic inquiry specifically into this compound is still an emerging field. Much of the current understanding of its reactivity and potential applications is inferred from the well-established chemistry of related sulfonyl fluorides and halogenated pyridines. The compound is commercially available, indicating its utility in synthetic chemistry. bldpharm.com Research efforts are likely focused on exploring its use as a bifunctional linker in drug discovery and materials science, leveraging the orthogonal reactivity of the chloro and sulfonyl fluoride groups. Further studies are needed to fully elucidate its reaction scope and to uncover novel applications for this promising building block.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHTUWRUVMTRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloropyridine 2 Sulfonyl Fluoride and Analogous Pyridine Sulfonyl Fluorides
Classical and Emerging Approaches for Sulfonyl Fluoride (B91410) Construction
The construction of the sulfonyl fluoride moiety on a pyridine (B92270) ring can be achieved through several strategic approaches. These range from traditional, well-established methods like halide exchange to innovative techniques such as electrochemical synthesis, which offer milder conditions and improved environmental profiles.
Halide Exchange Reactions from Sulfonyl Chlorides
The most conventional and widely practiced method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a chloride atom in a corresponding sulfonyl chloride precursor with a fluoride ion. nih.gov This halide exchange, or "halex," reaction is driven by the formation of a more stable salt byproduct and the high affinity of fluoride for sulfur(VI) centers.
The direct conversion of 4-chloropyridine-2-sulfonyl chloride to its corresponding fluoride is a primary example of the halide exchange strategy. This reaction typically employs an inorganic fluoride salt as the fluorine source. Potassium fluoride (KF) is a common and cost-effective choice, often used in a biphasic mixture of water and an organic solvent like acetone. organic-chemistry.org The presence of water has been shown to accelerate the reaction, although an excess can be detrimental to the conversion. organic-chemistry.org This method is valued for its simplicity, mild conditions, and high yields. organic-chemistry.org
Alternative fluoride sources include potassium hydrogen fluoride (KHF₂) in conjunction with a phase-transfer catalyst or simply heating with aqueous KF. These methods provide a straightforward pathway to a wide range of sulfonyl fluorides from readily available sulfonyl chloride precursors. mdpi.com
Table 1: Halide Exchange Conditions for Sulfonyl Fluoride Synthesis
| Precursor | Fluoride Source | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl/Heteroaryl Sulfonyl Chlorides | KF | Water/Acetone, rt, 2-4h | 84-100% | organic-chemistry.org |
| Aryl Sulfonyl Chlorides | aq. KHF₂ | MeCN, rt | Excellent | mdpi.com |
Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying aromatic and heteroaromatic rings. In the context of pyridine chemistry, an SNAr reaction can be employed to introduce a fluorine atom onto the pyridine ring itself. This is particularly relevant when a precursor with a different halogen or leaving group at the 4-position is more accessible than the 4-chloro derivative.
The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen. Fluoropyridines are significantly more reactive than their chloro- and bromo- counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.govacs.org This high reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. While this strategy is more commonly used to displace a fluoride with another nucleophile, the reverse (displacing a chloride or nitro group with fluoride) can be achieved under specific conditions, particularly when the ring is activated by electron-withdrawing groups like the sulfonyl fluoride moiety.
Oxidative Fluorination Routes
To circumvent the often harsh conditions required for the synthesis of sulfonyl chlorides, direct oxidative fluorination methods have been developed. These approaches typically start from more reduced sulfur species, such as thiols (mercaptans) or disulfides, and construct the sulfonyl fluoride group in a single, streamlined operation.
A significant advancement in sulfonyl fluoride synthesis is the use of electrochemical oxidative coupling. consensus.app This method allows for the direct conversion of thiols or disulfides into sulfonyl fluorides under mild and environmentally benign conditions. researchgate.net The reaction typically uses potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding the need for stoichiometric chemical oxidants. nih.govacs.org
The process is carried out in an undivided electrochemical cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com A biphasic solvent system, such as acetonitrile (B52724) and aqueous HCl, is often employed, with pyridine added as a phase-transfer catalyst and potential electron mediator. mdpi.comacs.org Kinetic studies reveal a rapid initial oxidation of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated to form the final sulfonyl fluoride product. nih.govacs.org The presence of radical intermediates has been substantiated through scavenging experiments. acs.org
This electrochemical approach demonstrates a broad substrate scope, tolerating a variety of aryl and heteroaryl thiols, and has been successfully implemented in continuous-flow reactors, significantly reducing reaction times. nih.govtue.nl
Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Substrate | Fluoride Source | Additive | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Thiophenol | 5 equiv. KF | 1 equiv. Pyridine | C anode/Fe cathode, 3.2 V | High | researchgate.netacs.org |
| 2-Mercapto-4,6-dimethylpyrimidine | 5 equiv. KF | 1 equiv. Pyridine | C anode/Fe cathode, 20 mA | 74% | nih.govacs.org |
An alternative oxidative strategy involves the use of electrophilic fluorinating reagents. These reagents contain a nitrogen-fluorine bond and deliver an electrophilic fluorine ("F+") equivalent to a nucleophilic sulfur species. wikipedia.org Common examples include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.gov
Palladium-catalyzed cross-coupling strategies have been developed that utilize aryl halides in combination with a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and an electrophilic fluorinating reagent such as Selectfluor® or NFSI. nih.gov Direct methods have also been reported where thiols or disulfides are treated with Selectfluor®, often under reflux conditions, to yield the corresponding sulfonyl fluorides. nih.gov While effective, the high cost and poor atom economy of these specialized fluorinating reagents can limit their application to smaller-scale syntheses. nih.gov
Sulfur Dioxide Insertion Strategies
The direct insertion of sulfur dioxide (SO₂) into a carbon backbone is a powerful method for constructing sulfonyl fluoride moieties. This can be achieved through both metal-catalyzed and radical-mediated pathways.
The insertion of sulfur dioxide into carbon-metal bonds provides a direct route to sulfonyl intermediates, which can then be converted to sulfonyl fluorides.
Grignard Reagents: A notable method involves the reaction of alkyl, aryl, and heteroaryl Grignard reagents with sulfuryl fluoride (SO₂F₂). mdpi.comrsc.org This one-pot synthesis allows for the direct formation of sulfonyl fluorides from the corresponding organomagnesium compounds. rsc.org The reactions are typically performed in THF at room temperature, yielding the desired products in moderate to good yields. mdpi.com For example, various substituted phenylmagnesium bromide reagents, including those with halogen substituents, have been effectively converted to their respective sulfonyl fluorides. mdpi.com
Organobismuth Catalysis: An organobismuth(III) complex has been shown to catalyze the synthesis of sulfonyl fluorides from (hetero)aryl boronic acids, sulfur dioxide, and Selectfluor. organic-chemistry.org This protocol demonstrates excellent yields and a broad tolerance for various functional groups on a range of aryl and heteroaryl boronic acids. organic-chemistry.org
| Catalyst/Reagent | Starting Material | Product Type | Key Features |
| Sulfuryl Fluoride (SO₂F₂) | Grignard Reagents | Alkyl/Aryl/Heteroaryl Sulfonyl Fluorides | One-pot synthesis, moderate to good yields. mdpi.comrsc.org |
| Organobismuth(III) Complex / SO₂ / Selectfluor | (Hetero)aryl Boronic Acids | (Hetero)aryl Sulfonyl Fluorides | Catalytic, excellent yields, wide functional group tolerance. organic-chemistry.org |
Radical-mediated reactions offer an alternative pathway for the insertion of sulfur dioxide. These processes typically involve the generation of a carbon-centered radical which is then trapped by SO₂.
A common strategy involves the use of aryldiazonium salts. In a copper-catalyzed Sandmeyer-type reaction, aryldiazonium salts react with a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like potassium bifluoride (KHF₂) to yield arenesulfonyl fluorides. mdpi.comorganic-chemistry.org The proposed mechanism involves the generation of an aryl radical via a single electron transfer (SET) process from a Cu(I) species. This aryl radical is subsequently trapped by SO₂ to form an arylsulfonyl radical, which is then converted to the final product. mdpi.com
Copper-free variations of this transformation have also been developed. For instance, using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ source and Selectfluor as the fluorinating agent, aryldiazonium salts can be converted to arylsulfonyl fluorides. mdpi.comorganic-chemistry.org Radical clock experiments support the formation of an aryl radical as a key intermediate in this process. mdpi.com
| Reaction Type | SO₂ Source | Fluoride Source | Key Features |
| Copper-Catalyzed Sandmeyer-Type | DABSO | KHF₂ | Utilizes aryldiazonium salts, proceeds via an aryl radical intermediate. mdpi.comorganic-chemistry.org |
| Copper-Free Sandmeyer-Type | Na₂S₂O₅ | Selectfluor | Applicable to a wide range of aryldiazonium salts, including in situ generated ones. mdpi.comorganic-chemistry.org |
Transformations from Sulfonic Acids and Sulfonates
The conversion of readily available sulfonic acids and their salts into sulfonyl fluorides is a direct and attractive synthetic route. nih.govrsc.orgresearchgate.net
Two complementary strategies have been demonstrated for this transformation. nih.govrsc.orgresearchgate.net One method involves the use of thionyl fluoride to convert sulfonic acid sodium salts into sulfonyl fluorides, achieving high yields (90–99%) within an hour. nih.govrsc.orgresearchgate.net
A second, milder approach employs deoxyfluorinating agents like Xtalfluor-E®. nih.govrsc.orgresearchgate.net This bench-stable solid reagent facilitates the conversion of both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides in yields ranging from 41–94%. nih.govrsc.orgresearchgate.net This method is an improvement over traditional two-step procedures that require the in situ formation of sulfonyl chlorides before halogen exchange. nih.govrsc.org While this method is effective for many substrates, the synthesis of pyridine sulfonyl fluoride itself has been reported with a low NMR yield of 14%. nih.govrsc.orgresearchgate.net
| Reagent | Substrate | Yield | Reaction Conditions |
| Thionyl Fluoride | Sulfonic Acid Sodium Salts | 90–99% | 1 hour reaction time. nih.govrsc.orgresearchgate.net |
| Xtalfluor-E® | Aryl/Alkyl Sulfonic Acids and Salts | 41–94% | Milder conditions, bench-stable reagent. nih.govrsc.orgresearchgate.net |
| Xtalfluor-E® | Pyridinium (B92312) Sulfonic Acid | 14% (¹⁹F NMR Yield) | Significant formation of sulfonic acid anhydride (B1165640) observed. nih.govrsc.orgresearchgate.net |
Conversion of Sulfonamides
Sulfonamides serve as stable precursors for the synthesis of sulfonyl fluorides. A practical method involves a one-pot reaction where the sulfonamide is first converted to the corresponding sulfonyl chloride, which is then subjected to an in situ halogen exchange. mdpi.comd-nb.infompg.de
This transformation can be achieved using a pyrylium (B1242799) salt (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂) to form the sulfonyl chloride intermediate. Subsequent addition of potassium fluoride (KF) effects the conversion to the more stable sulfonyl fluoride. mdpi.comd-nb.infompg.de This method is noted for its high chemoselectivity towards the amino group of the sulfonamide, allowing for its application in the synthesis of complex molecules. mdpi.com The reaction conditions are generally mild, typically proceeding at 60 °C in acetonitrile. d-nb.info The protocol is effective for a range of aryl and alkylsulfonamides, including those bearing various functional groups such as halogens, nitro groups, and esters. d-nb.info For instance, a pyridine derivative containing a chloride was successfully converted to its sulfonyl fluoride in high yield (83%). d-nb.info
| Reagents | Substrate Scope | Key Features |
| Pyry-BF₄, MgCl₂, KF | Aryl and Alkylsulfonamides | One-pot, in situ conversion, high chemoselectivity. mdpi.comd-nb.infompg.de |
Advanced Catalytic Methods for Pyridine Sulfonyl Fluoride Synthesis
Modern catalytic methods, particularly those leveraging photoredox catalysis, have opened new avenues for the synthesis of sulfonyl fluorides under mild conditions.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under gentle conditions, enabling a variety of fluorosulfonylation reactions. mdpi.com
One such method involves the reaction of aryl diazonium salts with DABSO as the sulfur dioxide source and a fluoride source, catalyzed by an organo-photocatalyst like 3DPAFIPN under blue LED irradiation. nih.gov This metal-free approach offers a broad substrate scope and high tolerance for different functional groups. mdpi.com
Furthermore, photoredox catalysis has been successfully applied to the radical fluorosulfonylation of olefins. researchgate.netnih.gov By using a redox-active fluorosulfonyl radical precursor, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, a variety of alkenes can be efficiently converted to their corresponding sulfonyl fluorides. nih.gov This method is advantageous over using gaseous sulfuryl chlorofluoride (FSO₂Cl), as FABI salts are bench-stable and easy to handle. nih.gov The reactions are typically carried out in the presence of a photocatalyst like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ under blue LED irradiation. nih.gov This strategy has been used for the synthesis of β-chloro alkenyl sulfonyl fluorides from alkynes and FSO₂Cl with fac-Ir(ppy)₃ as the photocatalyst. nih.gov
| Catalysis Type | Substrates | Reagents | Key Features |
| Organo-photoredox | Aryl Diazonium Salts | DABSO, KHF₂, 3DPAFIPN | Metal-free, mild conditions, broad scope. mdpi.comnih.gov |
| Iridium-photoredox | Alkenes, Alkynes | FABI salts or FSO₂Cl | Generates fluorosulfonyl radicals, applicable to difunctionalization reactions. nih.govresearchgate.netnih.gov |
Chemo- and Regioselectivity Considerations in Pyridine Ring Functionalization
The synthesis of a polysubstituted pyridine like 4-chloropyridine-2-sulfonyl fluoride is critically dependent on controlling the chemo- and regioselectivity of the reactions. The inherent electronic properties of the pyridine ring and the influence of existing substituents dictate the position of incoming functional groups.
The chlorine atom at the 4-position of the pyridine ring exerts a strong influence on its reactivity. As an electron-withdrawing group, the chloro substituent deactivates the entire ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (the 2- and 6-positions).
This activation is due to the ability of the electronegative nitrogen and the chloro group to stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack. Therefore, in a substrate like 2,4-dichloropyridine, a nucleophile will preferentially attack the 2- or 4-positions. The relative reactivity of these positions can be modulated by reaction conditions and the nature of the nucleophile, but both are highly activated compared to the 3- and 5-positions. This electronic property is fundamental in designing a synthesis that targets the 2-position while a chloro group is present at the 4-position.
Achieving site-specific installation of the sulfonyl fluoride group at the 2-position of a 4-chloropyridine (B1293800) ring relies on exploiting the electronic effects described above. A common and effective strategy is to start with a precursor that is already functionalized at the desired positions, such as 2,4-dichloropyridine.
In such a precursor, the chlorine atoms at both the 2- and 4-positions are susceptible to nucleophilic displacement. The challenge then becomes achieving selective substitution at the 2-position over the 4-position. The regioselectivity of SNAr on dichloropyridines can be influenced by steric hindrance and the specific nucleophile used. For the introduction of a sulfur-based group, a thiol or sulfinate salt could be used as the nucleophile. The resulting 2-thio or 2-sulfinate pyridine can then be oxidized and fluorinated to give the desired 4-chloro-2-sulfonyl fluoride.
Another approach involves the direct C-H functionalization of 4-chloropyridine. While challenging due to the deactivated nature of the ring, methods for regioselective C-H functionalization are advancing. nih.gov For instance, directed metalation-trapping sequences or specific catalytic systems could potentially install a sulfur-containing group at the 2-position, which is ortho to the ring nitrogen, before conversion to the sulfonyl fluoride. The control of regioselectivity in such C-H functionalization reactions remains a significant area of research, with outcomes often depending on a subtle interplay of steric and electronic factors. chemrxiv.org
| Synthetic Strategy | Starting Material Example | Key Principle for C2-Selectivity | Potential Subsequent Steps | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloropyridine | Electronic activation of C2 and C4 positions by nitrogen and chloro groups, with potential for selective reaction at C2. | Oxidation of sulfur and fluorination. | acs.org |
| Directed ortho-Metalation | 4-Chloropyridine with a directing group at N1 or C3 | A directing group guides a metalating agent (e.g., lithium base) to the C2 position for subsequent reaction with a sulfur electrophile. | Oxidation and fluorination. | nih.gov |
| Halogen-Dance Reaction / Pyridyne Intermediate | 3-Halo-4-chloropyridine | Formation of a 3,4-pyridyne intermediate followed by regioselective addition of a nucleophile at the C2 or C3 position, influenced by substituents. | Further functionalization. | nih.gov |
Mechanistic Investigations into the Reactivity of Sulfonyl Fluorides, with Relevance to 4 Chloropyridine 2 Sulfonyl Fluoride
Elucidation of SuFEx Reaction Mechanisms
The SuFEx reaction, at its core, involves the exchange of a fluoride (B91410) atom on a high-valent sulfur center with a nucleophile. nih.gov While the S-F bond is thermodynamically strong and generally resistant to hydrolysis and reduction, its reactivity can be unlocked under specific catalytic conditions. nih.govnih.gov This balance of stability and latent reactivity is a hallmark of SuFEx chemistry. nih.gov For a substrate like 4-Chloropyridine-2-sulfonyl fluoride, the electrophilicity of the sulfur atom is inherently enhanced by the electron-withdrawing nature of the chloro-substituted pyridine (B92270) ring, yet catalysis is often essential for efficient transformation.
Role of Nucleophilic Catalysis
Nucleophilic catalysts are pivotal in activating the sulfonyl fluoride moiety for SuFEx reactions. These catalysts typically function by attacking the electrophilic sulfur center to form a highly reactive intermediate, which is more susceptible to substitution by the primary nucleophile than the original sulfonyl fluoride. A range of bases has been shown to be effective catalysts. nih.gov
Common nucleophilic catalysts and their proposed roles include:
Tertiary Amines and Amidines: Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (TEA) are frequently used. nih.govnih.gov Their catalytic activity generally correlates with their basicity (pKaH). nih.gov
Organosuperbases: Non-ionic, strong bases like phosphazenes can significantly accelerate SuFEx reactions, even in aqueous environments, by promoting the desired nucleophilic attack. researchgate.netnih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have been reported as effective organocatalysts for the SuFEx reaction of sulfonyl fluorides with alcohols and amines. acs.org
The general mechanism involves the formation of a sulfonylammonium salt intermediate, which is a more potent electrophile. The subsequent reaction with a nucleophile (e.g., an alcohol or amine) regenerates the catalyst and forms the final product.
Activation Mechanisms of the S-F Bond
Beyond nucleophilic catalysis, direct activation of the S-F bond is a key strategy to facilitate SuFEx reactions. This can be achieved through Lewis acid catalysis or by exploiting favorable thermodynamic driving forces.
Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride group. This interaction polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more vulnerable to nucleophilic attack. acs.org Calcium(II) salts, such as calcium bistriflimide [Ca(NTf₂)₂], have emerged as particularly effective catalysts for the synthesis of sulfonamides from sulfonyl fluorides and amines. acs.orgorganic-chemistry.org Computational studies on Ca(NTf₂)₂-mediated SuFEx reactions suggest a two-point interaction between the Ca²⁺ ion and the sulfonyl fluoride in the transition state. This coordination activates the sulfur(VI) center while simultaneously stabilizing the departing fluoride anion. nih.gov
Table 1: Effect of Various Lewis Acids on Sulfonamide Formation
| Entry | Lewis Acid (10 mol%) | Solvent | Yield (%) |
| 1 | None | t-amylOH | <5 |
| 2 | Ba(NTf₂)₂ | t-amylOH | 72 |
| 3 | Ca(NTf₂)₂ | t-amylOH | 95 |
| 4 | Mg(NTf₂)₂ | t-amylOH | 81 |
| 5 | Sc(OTf)₃ | t-amylOH | 72 |
| 6 | La(OTf)₃ | t-amylOH | 74 |
| Reaction of benzenesulfonyl fluoride with aniline. Data sourced from mechanistic studies on Lewis acid activation. acs.org |
Silicon-Based Reagents: The use of silyl-protected nucleophiles (e.g., silyl (B83357) ethers) or silicon additives provides a powerful thermodynamic driving force for the SuFEx reaction. The formation of the exceptionally strong silicon-fluorine (Si-F) bond helps to sequester the fluoride ion, driving the reaction equilibrium towards the product. nih.gov This strategy effectively makes the fluoride a better leaving group and is a cornerstone of many SuFEx protocols.
Hydrogen Bonding Interactions and Catalytic Enhancement
Hydrogen bonding is a subtle but critical element in the mechanism of SuFEx reactions, capable of significantly enhancing catalytic efficiency. wikipedia.org These interactions can operate in several ways: by activating the nucleophile, stabilizing transition states, or orienting reactants.
Mechanistic studies, including density functional theory (DFT) calculations, have shown that a complementary base can dramatically lower the reaction barrier for the reaction between a sulfonyl fluoride and a primary amine. acs.org The base does this not by activating the sulfonyl fluoride directly, but by forming a hydrogen bond with the amine. This interaction increases the amine's nucleophilicity at the moment of attack on the sulfur center. acs.org Computational modeling of the reaction between trifluoromethanesulfonyl fluoride and piperidine (B6355638) revealed a termolecular transition state involving a second piperidine molecule acting as a proton shuttle, which highlights the active role of the base in facilitating the reaction. rsc.orgrsc.org Similarly, NHC catalysts are proposed to act as Brønsted bases that activate alcohol or amine nucleophiles through the formation of hydrogen bonds. acs.org
Table 2: Catalysts Operating Through Hydrogen Bonding Interactions
| Catalyst Type | Proposed Role in H-Bonding | Reaction Type |
| N-Heterocyclic Carbene (NHC) | Activates alcohol/amine nucleophile | Sulfonylation |
| Bifunctional Thiourea | Stabilizes anionic intermediates via H-bonding | Michael Addition |
| Complementary Amine Base | Increases nucleophilicity of primary amine | Sulfonamidation |
| This table summarizes the roles of different catalysts where hydrogen bonding is a key mechanistic feature. acs.orgwikipedia.orgacs.org |
Radical Reaction Mechanisms
While SuFEx reactions are typically ionic, the sulfonyl fluoride moiety can also be involved in radical processes. These alternative pathways open up new avenues for molecular construction, moving beyond simple substitution at the sulfur center.
Generation and Reactivity of Fluorosulfonyl Radicals
The fluorosulfonyl radical (•SO₂F) is a highly reactive intermediate that can be generated from various precursors. researchgate.net Its generation allows for the direct fluorosulfonylation of unsaturated C-C bonds. While the direct, single-electron reduction of highly stable aryl sulfonyl fluorides is challenging, modern synthetic methods have enabled their conversion into S(VI) radicals. researchgate.net
Methods for generating fluorosulfonyl radicals include:
Photoredox Catalysis: Visible-light photoredox catalysis can be used to reduce stable, redox-active precursors to generate fluorosulfonyl radicals. nih.govresearchgate.net Bench-stable crystalline reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, have been developed as effective •SO₂F precursors under these conditions. nih.govproquest.com
Electrochemical Generation: Electrochemical methods can also produce fluorosulfonyl radicals from precursors like sulfuryl chlorofluoride. researchgate.net
Once generated, the highly electrophilic fluorosulfonyl radical readily adds to alkenes and alkynes. This initiates a cascade that can be terminated in various ways, leading to complex difunctionalized products. rsc.org For a molecule like this compound, while direct radical cleavage of the S-F bond is difficult, its synthesis could potentially be achieved via a late-stage radical fluorosulfonylation of a suitable pyridine-based precursor.
Intramolecular Radical Cyclization Processes
Sulfonyl radicals are effective intermediates for triggering intramolecular cyclization reactions, providing a powerful strategy for synthesizing complex cyclic and polycyclic structures. researchgate.netrsc.org In a typical sequence, a sulfonyl radical is generated and adds to an unsaturated bond (e.g., an alkene or alkyne) located elsewhere in the same molecule. rsc.orgrsc.org
The general process involves:
Radical Generation: A sulfonyl radical is formed from a suitable precursor, such as a sulfonyl chloride or sulfonyl hydrazide, often mediated by a transition metal catalyst or photoredox conditions. researchgate.netrsc.org
Intramolecular Addition: The sulfonyl radical adds to a tethered π-system, forming a new C-S bond and generating a carbon-centered radical.
Termination/Propagation: The resulting alkyl radical can be trapped by a radical scavenger, participate in a hydrogen atom transfer, or propagate a radical chain, leading to the final cyclized product.
In some cases, the cyclization is followed by the β-elimination of the sulfonyl radical, which serves as a traceless initiator for the cyclization cascade, ultimately forming polycyclic imines from ene sulfonamides. nih.gov While direct intramolecular cyclization initiated from the this compound moiety is not a commonly reported reaction, a synthetic intermediate bearing this group and a pendant alkene could theoretically be designed to undergo such a transformation, showcasing the versatility of radical-based approaches.
Solvent and Additive Effects on Radical Pathways
The exploration of radical pathways has significantly broadened the synthetic utility of sulfonyl fluorides, and the choice of solvents and additives plays a critical role in directing the course and efficiency of these reactions. researchgate.netrsc.org Radical fluorosulfonylation reactions, which often involve the generation of the fluorosulfonyl radical (FSO₂•), are sensitive to the reaction environment. researchgate.netnih.gov The presence of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), has been instrumental in providing mechanistic evidence for the involvement of radical intermediates. mdpi.comnih.gov In several studies, the addition of these scavengers was shown to inhibit or significantly reduce the efficacy of the transformation, thereby substantiating the proposed radical mechanism. mdpi.comnih.gov
Solvents can influence the stability and reactivity of radical intermediates. For instance, N-methyl-2-pyrrolidinone (NMP) has been shown to promote the thia-Michael addition of thiols to ethenesulfonyl fluoride under neutral, additive-free conditions, highlighting how a solvent can facilitate a reaction that might otherwise require a catalyst or base. nih.gov In other systems, such as the electrochemical synthesis of sulfonyl fluorides from thiols, the choice of solvent and supporting electrolyte is crucial for the reaction's success. nih.gov
Additives, particularly bases and reduction systems, are key to controlling reaction pathways and suppressing unwanted side reactions. In the radical hydro-fluorosulfonylation of alkenes, identifying a suitable reduction system is crucial to prevent competing pathways like hydrogen atom transfer (HAT) or Russell fragmentation. researchgate.net Similarly, in the photoredox-catalyzed generation of FSO₂• radicals from FSO₂Cl, a base is often required in a subsequent step to facilitate dehydrochlorination and yield the final alkenyl sulfonyl fluoride product. researchgate.net The base K₂CO₃ is commonly used in sulfur(VI) fluoride exchange (SuFEx) reactions to facilitate the coupling of sulfonyl fluorides with amines. nih.gov These examples underscore the pivotal role that both solvents and additives play in modulating the complex radical pathways of sulfonyl fluoride chemistry.
Table 1: Influence of Additives on Selected Radical Sulfonyl Fluoride Reactions
| Reaction Type | Additive(s) | Role of Additive | Outcome | Reference(s) |
| Electrochemical Sulfonyl Fluoride Synthesis | TEMPO / BHT | Radical Scavenger | Reaction efficacy is reduced, confirming radical intermediates. | nih.gov |
| Radical Hydro-fluorosulfonylation | Reduction System | Suppresses Competing Pathways | Enables desired hydro-fluorosulfonylation over side reactions. | researchgate.net |
| Photoredox Alkene Fluorosulfonylation | Base (e.g., DBU) | Dehydrochlorination | Promotes elimination to form the final alkenyl sulfonyl fluoride. | researchgate.net |
| SuFEx Amination | K₂CO₃ | Base | Facilitates nucleophilic attack of amine on the sulfonyl fluoride. | nih.gov |
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for dissecting the intricate reaction mechanisms of sulfonyl fluorides, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has been extensively applied to elucidate the reaction pathways and characterize the transition states in reactions involving sulfonyl fluorides. DFT calculations provide detailed energetic landscapes, helping to identify key intermediates and determine rate-limiting steps.
A comprehensive computational study on the Bi(III) redox-neutral catalysis for synthesizing aryl sulfonyl fluorides mapped out a three-stage mechanism: (i) transmetallation, (ii) SO₂ insertion, and (iii) S(IV)-oxidation. nih.gov DFT calculations revealed the critical role of the Bi(III) catalyst and a base (K₃PO₄) and demonstrated that each stage was both kinetically and thermodynamically favorable. nih.gov Similarly, DFT calculations were employed to support the proposed mechanism in the photoredox-catalyzed radical fluorosulfonylation of alkenes, which proceeds through a fluorosulfuryl radical. acs.org
Computational studies have also shed light on the mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. A 2020 study of the reaction between methylsulfonyl fluoride and methylamine (B109427) demonstrated that the formation of the N-S bond in the transition state is significantly influenced by the concerted deprotonation of the amine nucleophile by a complementary base. acs.orgresearchgate.net This hydrogen-bonding-like interaction was found to substantially increase the amine's nucleophilicity, thereby lowering the reaction barrier. acs.org In other systems, such as the Rh-catalyzed 1,4-addition of aryl boronic acids to sulfonyl fluorides, DFT calculations have been used to explain the observed regioselectivity. acs.org
Table 2: Selected DFT-Calculated Energy Barriers in Sulfonyl Fluoride Reactions
| Reaction | Investigated Step | Calculated Barrier (kcal/mol) | Computational Finding | Reference(s) |
| Bi(III)-Catalyzed Aryl Sulfonyl Fluoride Synthesis | SO₂ Insertion into Bi(III)-C(sp²) bond | Low insertion barriers | Feasible reaction step, crucial for catalytic cycle. | nih.gov |
| SuFEx Reaction (Methylamine + Methylsulfonyl fluoride) | N-S Bond Formation | Significantly lowered with base | Complementary base increases nucleophilicity of the amine. | acs.orgresearchgate.net |
| NO₂ Insertion into Bi(III)-complex | NO₂ Insertion | ~17.5 | Reaction is predicted to be easily achievable. | nih.gov |
Analysis of Noncovalent Interactions in Pyridine Sulfonyl Fluoride Derivatives
The solid-state structure and properties of molecules containing the pyridine sulfonyl fluoride motif are governed by a complex network of noncovalent interactions. Computational methods, often coupled with crystallographic data, are used to analyze these subtle forces.
Hirshfeld surface analysis provides a powerful method for visualizing and quantifying intermolecular interactions. A detailed study comparing the solid-state interactions of 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole with its sulfonyl chloride analogue revealed significant differences. nih.gov The analysis showed that while the chlorine atom of the sulfonyl chloride group participates in hydrogen bonding, the fluorine of the sulfonyl fluoride group does not. nih.gov Instead, the fluorine atom is observed to form close interactions with several π bonds. nih.gov
A key finding across multiple studies is that the dominant interactions from the sulfonyl group often arise from the oxygen atoms, rather than the halogen. nih.gov In the crystal structures of sulfonyl fluoride derivatives, Cl⋯O interactions have been shown to play a notable role in the crystal packing. nih.gov For pyridine-containing derivatives specifically, interactions such as anion-π and σ-hole interactions between halogenated pyridinium (B92312) cations and counter-anions have been identified and analyzed. researchgate.net These computational analyses provide crucial insights into the crystal engineering and material properties of sulfonyl fluoride-containing compounds. nih.gov
Rational Design of Catalytic Systems and Reagents
Mechanistic insights gained from computational studies provide a foundation for the rational design of more efficient catalysts and novel reagents for sulfonyl fluoride chemistry. researchgate.net By understanding the factors that control reactivity and selectivity, researchers can computationally screen and propose new molecular structures with enhanced properties before their experimental realization.
One prominent example is the rational design of new catalysts based on a detailed DFT study of Bi(III)-catalyzed aryl sulfonyl fluoride synthesis. nih.gov After elucidating the mechanism, researchers computationally designed and evaluated new Bi(III) and Sb(III) catalysts. nih.gov The calculations predicted that some of these newly designed catalysts would exhibit promising potential due to their low activation barriers (<16.4 kcal/mol), paving the way for future experimental work. nih.gov
This principle of rational design also extends to the development of chemical probes and inhibitors. For instance, sulfonyl fluoride probes have been rationally designed to target specific tyrosine residues in proteins. acs.org Structure-based molecular design, informed by an understanding of protein-ligand interactions, allows for the creation of sulfonyl fluoride-containing molecules that can act as highly specific covalent inhibitors or probes for chemical biology applications. acs.org Machine learning models, trained on experimental data and DFT parameters, are also emerging as a tool to navigate complex reaction landscapes and predict optimal reagents and conditions for transformations involving sulfonyl fluorides. acs.org
Applications of Pyridine Sulfonyl Fluorides in Chemical Biology and Materials Science
Chemical Biology Applications as Covalent Probes and Warheads
In chemical biology, sulfonyl fluorides serve as electrophilic "warheads" that can be incorporated into molecular probes to form stable, covalent bonds with proteins. researchgate.net This covalent modification strategy is instrumental in identifying and validating drug targets, mapping enzyme binding sites, and developing potent inhibitors. nih.gov Unlike more promiscuous electrophiles, the reactivity of the sulfonyl fluoride (B91410) group is highly dependent on the local protein microenvironment, which provides a basis for achieving target specificity. thieme-connect.com
A significant advantage of sulfonyl fluoride probes is their ability to covalently modify a range of nucleophilic amino acid residues, moving beyond the traditional focus on cysteine. nih.govmdpi.com
The sulfonyl fluoride moiety is a versatile electrophile capable of reacting with several nucleophilic amino acid side chains within a protein's binding site. mdpi.comjenabioscience.com Research has demonstrated its ability to form covalent bonds with the hydroxyl group of tyrosine and serine, the amine group of lysine (B10760008), and the imidazole (B134444) ring of histidine. nih.govnih.govacs.org This capability greatly expands the "druggable" proteome by allowing covalent targeting of proteins that lack a suitably positioned cysteine residue.
The specific residue targeted is context-dependent, relying on the precise positioning and activation of the residue by the local protein environment. For instance, structure-based design has enabled the rational targeting of specific tyrosine residues in the active site of the mRNA-decapping scavenger enzyme DcpS. acs.org Similarly, sulfonyl fluoride-based agents have been developed to target lysine and histidine residues in the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.gov
| Target Residue | Functional Group | Example Protein Target | Reference |
|---|---|---|---|
| Tyrosine | Phenolic Hydroxyl (-OH) | DcpS, GSTs | nih.govacs.org |
| Lysine | Epsilon-Amino (-NH2) | XIAP | nih.govacs.org |
| Histidine | Imidazole Ring | XIAP, cNIIIB | nih.govrsc.org |
| Serine | Hydroxyl (-OH) | Metabolic Hydrolases | nih.gov |
The reactivity of aryl sulfonyl fluorides is often latent, meaning they are relatively inert towards biological nucleophiles in solution but become highly reactive when placed in close proximity to a target residue within a binding pocket. nih.gov This phenomenon, known as proximity-enabled reactivity, is a cornerstone of their utility and specificity. The protein's local environment facilitates the SuFEx reaction, which would otherwise be kinetically unfavorable. nih.govrsc.org
This proximity-enabled mechanism follows a two-step process: first, the probe binds non-covalently to the target protein, and second, this binding event positions the sulfonyl fluoride warhead optimally for a covalent reaction with a nearby nucleophilic residue. rsc.org This process has been systematically studied and is crucial for developing covalent protein drugs and for studying protein-protein interactions in living cells. nih.govrsc.org The rate of this covalent bond formation is influenced by the binding affinity of the probe, the identity of the target residue, and the local pH. rsc.org For example, redesigning a noncovalent inhibitor by introducing a sulfonyl fluoride group led to potent covalent inhibition of the cytosolic nucleotidase cNIIIB by targeting a histidine residue, a reaction driven entirely by the proximity achieved upon binding. rsc.org
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new ligands for protein targets. Sulfonyl fluorides are well-suited for this approach. In a method known as covalent fragment-based screening, libraries of small molecules ("fragments") containing a sulfonyl fluoride warhead are screened against a target protein. nih.govresearchgate.net
If a fragment has even a weak affinity for a binding site on the protein, the proximity effect can drive the formation of a covalent bond with a nearby nucleophilic residue. mdpi.comkinetolab.com This covalent linkage allows for the detection of these weak binding events by mass spectrometry, which might otherwise be missed by conventional screening methods. mdpi.comnih.gov This "agnostic screening" approach, using simple sulfonyl fluoride fragments, has successfully identified highly selective inhibitors for targets like human neutrophil elastase. thieme-connect.com Researchers have proposed creating libraries of "sulfonyl fluoride bits" (SuFBits) by coupling diverse fragments to a sulfonyl fluoride warhead, providing a general platform for identifying new covalent ligands. mdpi.comnih.govkinetolab.com
Activity-based protein profiling (ABPP) utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Sulfonyl fluorides are effective warheads for creating activity-based probes (ABPs) due to their ability to covalently modify catalytically or functionally essential residues. nih.gov
An ABP typically consists of three components: a reactive group (the warhead, e.g., sulfonyl fluoride), a binding group that directs the probe to a specific enzyme class, and a reporter tag (like an alkyne or fluorophore) for detection and identification. For example, an alkynyl-functionalized fatty acid-based sulfonyl fluoride probe was developed to profile fatty acid-associated proteins in living cells, successfully labeling numerous metabolic serine hydrolases. nih.gov Similarly, probes based on a pyrimidine (B1678525) 3-aminopyrazole (B16455) scaffold bearing a phenylsulfonyl fluoride group have been used for broad-spectrum labeling of kinases in cells, enabling studies of inhibitor engagement and selectivity. rsc.org
Site-Specific Covalent Modification of Biomolecules
Materials Science Applications
The same stability and reliable reactivity that make sulfonyl fluorides useful in biology also make them valuable in materials science. The SuFEx click chemistry reaction is a powerful tool for polymer synthesis and surface modification. rsc.org It allows for the efficient and modular construction of complex molecular architectures, creating new polymers and materials with tailored properties. researchgate.netnih.gov
The SuFEx reaction can be used to link molecular building blocks through stable sulfonamide or sulfonate ester bonds. eurekalert.org This connective chemistry is finding broad application in the synthesis of novel polymers and functional materials. rsc.orgnih.gov For instance, ethenesulfonyl fluoride (ESF) is a versatile building block that can incorporate the SO2F group into various materials. The development of ionic liquids containing the sulfonyl fluoride moiety is also being explored, integrating the principles of chemical biology with materials design to create functional materials for applications such as advanced electrolytes in batteries. nih.gov Furthermore, the reactivity of pyridine (B92270) derivatives, such as perfluoropyridine, in nucleophilic aromatic substitution reactions is well-established for creating fluoropolymers and other high-performance materials with enhanced thermal stability and chemical resistance. mdpi.com
Polymer Synthesis through SuFEx Chemistry
The sulfonyl fluoride moiety is the active component in SuFEx reactions, which have become a reliable method for constructing polymers with diverse backbones. researchgate.netccspublishing.org.cn SuFEx polymerization typically involves the step-growth polycondensation of a monomer bearing two SuFEx-active groups with a comonomer containing two nucleophilic groups, such as bis(silyl ether)s or bis-phenols. acs.orgresearchgate.net
In this context, a bifunctional derivative of 4-Chloropyridine-2-sulfonyl fluoride, such as a dimer linked at a non-reactive position or a monomer with an additional polymerizable group, could serve as a monomer in SuFEx polymerizations. The reaction of such a bis(sulfonyl fluoride) monomer with a bis(silyl ether) would yield a polysulfonate, a class of polymers known for high molecular weights and thermal stability. acs.orgrsc.org The pyridine and chloro functionalities would be incorporated directly into the polymer backbone, imparting specific chemical and physical properties.
The general scheme for this type of polymerization allows for the creation of novel materials where the heteroaromatic chloropyridine unit can influence solubility, thermal characteristics, and potential for post-polymerization modification. nih.gov
Table 1: Representative Monomers and Resulting Polymers in SuFEx Polycondensation
| Monomer A (Bis-Sulfonyl Fluoride type) | Monomer B (Bis-Nucleophile type) | Resulting Polymer Linkage | Polymer Class |
|---|---|---|---|
| Aromatic bis(sulfonyl fluoride) | Aromatic bis(silyl ether) | -Ar-SO₂-O-Ar'- | Polysulfonate |
| Aliphatic bis(sulfonyl fluoride) | Aromatic bis(phenol) | -R-SO₂-O-Ar'- | Polysulfonate |
Functionalization of Polymeric Materials
Post-polymerization modification (PPM) is a critical strategy for synthesizing functional materials from a common polymer precursor. osti.gov The dual reactivity of this compound offers two distinct pathways for PPM.
First, the sulfonyl fluoride group can be used to graft the molecule onto an existing polymer. ccspublishing.org.cn Polymers containing nucleophilic side chains (e.g., hydroxyl groups in polyvinyl alcohol or amine groups in polyallylamine) can be readily functionalized by reaction with this compound via the SuFEx mechanism. digitellinc.comacs.org This process attaches the 4-chloropyridyl moiety as a pendant group along the polymer backbone. The reaction is highly efficient and orthogonal, meaning it does not interfere with many other functional groups present on the polymer. osti.gov
Second, if a polymer has been synthesized using a monomer derived from this compound (as described in 5.2.1), the chlorine atom at the 4-position of the pyridine ring becomes the reactive handle for functionalization. This chloro group can be displaced by various nucleophiles (e.g., thiols, amines, phenols) through nucleophilic aromatic substitution (SNAr). nih.gov This allows for the precise introduction of new functionalities along the polymer chain, tailoring the material's properties for specific applications. The reactivity of 4-halopyridines in SNAr reactions is well-established and can even be "switched on" or enhanced by protonation of the pyridine nitrogen. nih.govnih.gov
Table 2: Post-Polymerization Modification Strategies Using Sulfonyl Fluorides
| Strategy | Polymer Backbone | Reactive Group on Polymer | Reagent | Resulting Linkage |
|---|---|---|---|---|
| Grafting To | Polystyrene, Polyacrylamide | Pendant silyl (B83357) ether, azide | Dye with sulfonyl fluoride | Sulfonate ester |
| Grafting To | Polynorbornene | Pendant sulfonyl fluoride | Silyl ethers | Sulfonate ester |
Surface Modification and Coating Technologies
The principles of SuFEx and SNAr chemistry extend to the modification of surfaces, enabling the creation of functional coatings and tailored interfaces. nih.govrsc.org this compound is an ideal candidate for building functional layers on various substrates.
A substrate with surface-exposed nucleophiles, such as the hydroxyl groups on silica (B1680970) or glass, or amine groups on a plasma-treated polymer, can be functionalized by immersing it in a solution of this compound. The SuFEx reaction covalently tethers the molecule to the surface via a stable sulfonate or sulfonamide linkage. acs.orgresearchgate.net This process results in a monolayer of oriented chloropyridyl groups, fundamentally altering the surface's chemical properties.
The newly installed chloropyridine surface can then serve as a platform for further modification. researchgate.net The outward-facing chloro groups are available for SNAr reactions, allowing for the attachment of a second layer of molecules, such as corrosion inhibitors, biocompatible polymers, or sensor molecules. This layer-by-layer approach provides precise control over surface architecture. Research has shown that fluorinated compounds, including those with sulfonyl fluoride groups, can create surfaces with unique properties, such as high hydrophobicity or specific enrichment of the fluorinated component at the air-material interface. pdx.edu
Table 3: Research Findings on Surface Modification with SuFEx Chemistry
| Substrate | Surface Group | SuFEx Reagent | Application | Finding |
|---|---|---|---|---|
| Polymer Brushes | Alkyl/Aryl Sulfonyl Fluoride | Silyl Ether Derivatives | Surface Derivatization | SuFEx provides an effective method for post-modification of polymer brushes. acs.org |
| Carbon Fiber | Phenol | SO₂F₂ | Functional Materials | A carbon surface can be modified using the SuFEx reaction, either by grafting to or grafting from approaches. researchgate.net |
Future Perspectives and Research Directions for 4 Chloropyridine 2 Sulfonyl Fluoride Chemistry
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of arylsulfonyl fluorides exist, the future of 4-chloropyridine-2-sulfonyl fluoride (B91410) chemistry will benefit from the development of more sustainable and efficient synthetic protocols. Current research in the broader field of sulfonyl fluoride synthesis points towards several promising directions that could be adapted for this specific compound, moving away from harsh reagents and towards greener alternatives.
Key areas for future development include:
Electrochemical Synthesis : Electrochemical methods offer a mild and environmentally benign approach to sulfonyl fluoride synthesis, often utilizing readily available precursors like thiols or disulfides and avoiding the need for external chemical oxidants. nih.gov The application of this technology to 4-chloro-2-mercaptopyridine, using an inexpensive and safe fluoride source like potassium fluoride (KF), could provide a direct, scalable, and sustainable route to 4-chloropyridine-2-sulfonyl fluoride. nih.gov
Photocatalytic Methods : Visible-light photocatalysis has emerged as a powerful tool for forging C–S bonds under mild conditions. miragenews.comorganic-chemistry.org Future research could explore the photocatalytic coupling of a suitable 4-chloropyridine (B1293800) precursor with a sulfur dioxide source (like DABSO) and a fluoride source, potentially enabling the synthesis under ambient temperature and pressure. miragenews.com
Flow Chemistry : Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. nih.gov Developing a flow protocol for the synthesis of this compound, possibly integrating an electrochemical or photocatalytic step, would be a significant step towards its industrial-scale production.
Late-Stage Functionalization : Methods that install the sulfonyl fluoride group at a late stage onto a pre-functionalized 4-chloropyridine ring are highly desirable. Adapting protocols that convert sulfonamides or sulfonic acids to sulfonyl fluorides using mild reagents could provide flexible and efficient access to the target compound and its derivatives. researchgate.netacs.org
| Precursor Type | Potential Sustainable Method | Key Advantages |
| 4-Chloro-2-mercaptopyridine | Electrochemical Oxidative Coupling | Avoids chemical oxidants, mild conditions, uses KF. nih.gov |
| 4-Chloro-2-halopyridine | Palladium-catalyzed Fluorosulfonylation | Utilizes readily available aryl halides. |
| 4-Chloropyridine Boronic Acid | Bismuth-catalyzed Fluorosulfonylation | Good functional group tolerance. |
| 4-Chloro-2-aminopyridine | Sandmeyer-type Fluorosulfonylation | Access from amine precursors. |
| 4-Chloropyridine-2-sulfonamide | Pyry-BF4 Activation | Mild conversion of stable sulfonamides. researchgate.netacs.org |
Exploration of New Reactivity Modes and Catalytic Systems
The true potential of this compound lies in the selective and orthogonal reactivity of its two functional groups. Future research will focus on developing novel catalytic systems that can precisely control which site reacts, enabling the synthesis of complex molecules that would be difficult to access otherwise.
Orthogonal Reactivity : A primary goal will be to exploit the differential reactivity of the C-Cl bond and the SO2F group. The sulfonyl fluoride group is notably stable under many transition-metal-catalyzed cross-coupling conditions. nih.gov This stability allows for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to be performed selectively at the C4-chloro position, leaving the sulfonyl fluoride intact for subsequent transformations like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov
SuFEx Click Chemistry : The sulfonyl fluoride group is a cornerstone of SuFEx chemistry, reacting with a variety of nucleophiles to form stable sulfonamide or sulfonate ester linkages. acs.orgacs.org Future work will likely involve using this compound as a bifunctional linker, where the SuFEx reaction connects one molecule and the chloro-substituent serves as a handle for further functionalization via Nucleophilic Aromatic Substitution (SNAr). nih.govacs.org
Novel Catalysis for S-F Bond Activation : While SuFEx reactions are often base-mediated, the development of new catalytic systems, including Lewis acid or organocatalytic approaches, could expand the scope and selectivity of reactions at the sulfonyl fluoride center. nih.gov
C-S Bond Activation : Traditionally considered inert, the C-S bond of sulfonyl fluorides has recently been shown to participate in transition-metal-catalyzed cross-coupling reactions. researchgate.net Exploring catalytic systems (e.g., palladium or nickel-based) that can activate the C2-SO2F bond of the pyridine (B92270) ring would unlock a new mode of reactivity, allowing the sulfonyl fluoride group to be used as a leaving group for the introduction of aryl or alkyl fragments. researchgate.net
Deoxyfluorination : Pyridine-2-sulfonyl fluoride (PyFluor) is a well-established deoxyfluorinating agent. miragenews.comresearchgate.net Investigating this compound and its derivatives in this context could lead to new reagents with altered reactivity, selectivity, or improved physical properties for the conversion of alcohols to alkyl fluorides. wuxiapptec.com
Advanced Mechanistic Insights through Combined Experimental and Computational Studies
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for the rational design of new reactions and catalysts. A synergistic approach combining experimental kinetics and in-situ monitoring with high-level computational modeling will be essential.
Computational Modeling (DFT) : Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways. Future studies should focus on modeling the transition states for competing reactions, such as SNAr at the C-Cl bond versus SuFEx at the SO2F group. This will help predict which reaction is favored under specific conditions (e.g., choice of nucleophile, catalyst, and solvent) and guide the development of selectively-controlled transformations. nih.gov
Kinetics and In-Situ Spectroscopy : Experimental techniques like stopped-flow analysis, NMR monitoring, and ReactIR can be used to determine reaction rates and identify transient intermediates. For instance, studying the kinetics of the SuFEx reaction with different bases or catalysts can elucidate the role of the catalyst in activating the S-F bond. miragenews.com
Elucidating Catalytic Cycles : For transition-metal-catalyzed reactions at either the C-Cl or C-S bond, combined experimental and computational studies can map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This knowledge is key to optimizing catalyst design for higher efficiency and selectivity.
Deoxyfluorination Mechanism : While the mechanism of deoxyfluorination with PyFluor has been studied, further investigation into how substituents on the pyridine ring, such as the C4-chloro group, affect the reaction mechanism and the stability of key intermediates (e.g., sulfonate esters) is warranted. researchgate.net
Expanding the Scope of Applications in Chemical Synthesis and Interdisciplinary Research
The unique structure of this compound makes it an attractive scaffold for a wide range of applications, particularly in fields that bridge chemistry with biology and materials science.
Drug Discovery and Chemical Biology : Sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors and chemical probes because they can react with various nucleophilic amino acid residues in proteins. nih.gov this compound can be used to design bifunctional probes where the pyridine core acts as a recognition element for a target protein, and the sulfonyl fluoride group forms a covalent bond, enabling target identification and validation. miragenews.comtcichemicals.com The C-Cl bond provides a convenient point for diversification to optimize binding affinity and selectivity.
Bioconjugation and Linker Technology : The orthogonal reactivity of the molecule makes it an ideal candidate for designing advanced linkers for bioconjugation. For example, it could be used in the construction of Antibody-Drug Conjugates (ADCs), where the chloro-group is functionalized to attach to an antibody, and the sulfonyl fluoride group is used to link a cytotoxic payload via a stable sulfonamide bond.
Positron Emission Tomography (PET) Imaging : The development of novel PET tracers is a critical area of medical research. Pyridine sulfonyl fluorides have been successfully labeled with fluorine-18 (B77423) ([¹⁸F]) to create PET imaging agents. nih.govresearchgate.net this compound could serve as a precursor to new [¹⁸F]-labeled tracers, either through direct [¹⁸F]-fluoride exchange at the sulfonyl fluoride position or by first modifying the C-Cl position and then performing the radiosynthesis. nih.govresearchgate.net
Polymer and Materials Science : SuFEx click chemistry is a powerful tool for polymerization. acs.org this compound can be envisioned as a monomer for creating novel polymers. Polymerization could proceed through polycondensation reactions involving the sulfonyl fluoride group, while the chloro-substituents on the polymer backbone remain available for post-polymerization modification, allowing for the tuning of material properties. researchgate.net
Design of Next-Generation Pyridine Sulfonyl Fluoride Derivatives for Targeted Applications
Building upon the core structure of this compound, future research will focus on the rational design of second-generation derivatives with tailored properties for specific, high-value applications.
Tuning Reactivity and Selectivity : By systematically replacing the chlorine atom at the C4 position with various electron-donating or electron-withdrawing groups via SNAr, a library of pyridine-2-sulfonyl fluoride derivatives can be generated. This will allow for the fine-tuning of the electrophilicity of the sulfur center, creating a spectrum of SuFEx reagents with graded reactivity. nih.gov This would enable more precise matching of the reagent to the nucleophile, enhancing reaction efficiency and selectivity.
Covalent Inhibitors with Enhanced Potency : For drug discovery applications, the 4-chloro position is a key site for modification. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogues where the chloride is replaced with fragments designed to interact with specific pockets of a target protein, thereby increasing binding affinity and the efficiency of covalent bond formation by the sulfonyl fluoride warhead. nih.govnih.gov
Advanced Deoxyfluorination Reagents : While PyFluor is an effective deoxyfluorination reagent, it has limitations. organic-chemistry.org The this compound scaffold can be used as a platform to design next-generation reagents. For example, introducing bulky or electronically-modifying groups at the C4 position could enhance selectivity, improve solubility, or alter the reagent's thermal stability, addressing some of the challenges associated with current technologies. organic-chemistry.org
Bifunctional Probes and PROTACs : The design of bifunctional molecules for targeted protein degradation (e.g., PROTACs) is a rapidly growing field. Derivatives of this compound are ideally suited for this purpose. One functional handle (e.g., the C4 position) could be elaborated into a ligand for a protein of interest, while the other (the SO2F group) could be used to attach a linker to an E3 ligase recruiting ligand, creating a novel class of degraders.
| Derivative Design Strategy | Target Application | Desired Outcome |
| Vary C4 substituent (via SNAr) | SuFEx Reagent Library | Tunable reactivity for selective synthesis. |
| Elaborate C4 position with binding motifs | Covalent Inhibitors | Increased potency and target selectivity. nih.gov |
| Modify pyridine ring to improve properties | Deoxyfluorination Reagents | Enhanced stability, solubility, and safety profile. organic-chemistry.org |
| Orthogonal functionalization at C4 and SO2F | Bifunctional Linkers (e.g., PROTACs) | Targeted protein degradation, bioconjugation. |
| Incorporate imaging moieties at C4 | Multimodal Probes | Combined fluorescence/covalent labeling for cell biology. |
Q & A
Basic Questions
Q. What are the critical safety precautions for handling 4-Chloropyridine-2-sulfonyl fluoride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods or local exhaust ventilation are operational during synthesis or handling .
- In case of fire, employ carbon dioxide (CO₂) or dry chemical powder extinguishers. Avoid water jets, as they may disperse toxic fumes .
- Store in tightly sealed containers away from moisture and incompatible reagents (e.g., strong bases). Dispose of waste via certified chemical waste management services to prevent environmental contamination .
Q. How should researchers synthesize this compound, and what purification methods are recommended?
- Methodological Answer :
- Synthesis : React pyridine derivatives with chlorinating agents (e.g., POCl₃) followed by sulfonylation using sulfur trioxide or fluorosulfonic acid. Optimize reaction conditions (e.g., temperature: 0–5°C, anhydrous solvents) to minimize side products .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or ¹⁹F NMR spectroscopy .
Q. What are the primary storage requirements for this compound?
- Methodological Answer :
- Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Monitor for degradation via periodic FT-IR analysis (peaks at 1370–1390 cm⁻¹ for S=O stretching) .
- Label containers with hazard codes (e.g., H290: May be corrosive to metals; H314: Causes severe skin burns) and ensure secondary containment trays are used .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Conduct systematic reviews using tools like the Fluoride Science Quality Assessment Worksheet to evaluate study relevance, validity, and reproducibility .
- Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions (pH 7.4, 37°C). Compare results with structurally analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify trends .
- Address data gaps by collaborating with toxicology databases (e.g., PubChem) to contribute missing ecotoxicological parameters (e.g., LC₅₀ for aquatic organisms) .
Q. What analytical methods are suitable for detecting degradation products of this compound under varying pH conditions?
- Methodological Answer :
- Stability Testing : Use accelerated degradation studies (40°C, 75% RH) with pH-adjusted buffers (pH 2–12). Monitor hydrolysis via LC-MS/MS (electrospray ionization, negative mode) to identify products like 4-chloropyridine-2-sulfonic acid .
- Quantification : Employ ion chromatography with suppressed conductivity detection for fluoride ion release analysis. Calibrate using NaF standards (detection limit: 0.1 ppm) .
Q. How can structural modifications enhance the bioactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine ring to increase electrophilicity. Assess inhibition potency against serine hydrolases (e.g., acetylcholinesterase) via kinetic assays .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G* basis set) to predict binding affinities with target enzymes. Validate with X-ray crystallography of enzyme-inhibitor complexes .
Q. What strategies mitigate risks when scaling up reactions involving this compound?
- Methodological Answer :
- Process Safety : Conduct calorimetry (e.g., RC1e reaction calorimeter) to identify exothermic peaks and optimize cooling rates. Use quench protocols (e.g., slow addition to ice-cold NaOH) to neutralize excess reagent .
- Environmental Monitoring : Install real-time gas sensors (e.g., FTIR-based) to detect HF emissions during large-scale syntheses. Implement scrubbers with Ca(OH)₂ to neutralize acidic vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
